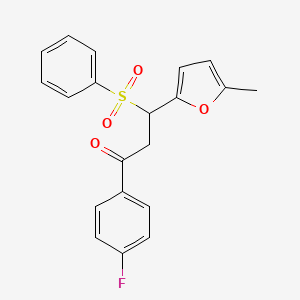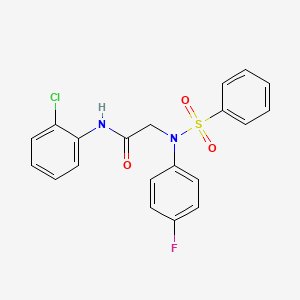
1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone, also known as FMP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone has been studied for its potential applications in various areas of scientific research. One of the primary applications of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes involved in the progression of various diseases. Specifically, 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone for lab experiments is its high potency and selectivity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in various biological processes. However, 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone also has limitations, including its relatively high cost and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone, including the development of more potent and selective HDAC inhibitors based on the 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone scaffold, the investigation of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone as a potential therapeutic agent for various diseases, and the exploration of the role of HDACs in various biological processes. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone.
Métodos De Síntesis
1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone can be synthesized using a variety of methods, including the reaction of 4-fluorobenzaldehyde with 5-methyl-2-furfuryl ketone in the presence of a base and a sulfonyl chloride. The resulting compound can then be purified using column chromatography to obtain 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone in high yield and purity.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO4S/c1-14-7-12-19(25-14)20(26(23,24)17-5-3-2-4-6-17)13-18(22)15-8-10-16(21)11-9-15/h2-12,20H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEUOCRBBPARBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4957091.png)
![1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B4957094.png)
![5-(3,4-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4957102.png)
![5-(1-azocanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4957110.png)
![methyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B4957112.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4957119.png)
![1-(3-methoxybenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4957120.png)
![N-{1-[1-(cyclohexylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4957121.png)
![5-(3-cyclohexylpropanoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4957125.png)

![N'-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B4957133.png)
![4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4957160.png)
![1-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4957177.png)
![3-chloro-N-[(dimethylamino)carbonothioyl]benzamide](/img/structure/B4957184.png)